molecular formula C16H17N3S B2714331 4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1207047-94-6

4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Katalognummer: B2714331
CAS-Nummer: 1207047-94-6
Molekulargewicht: 283.39
InChI-Schlüssel: GMAIIQOCEWGIDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 4 with a methylsulfanyl (-SMe) group and at position 2 with a 4-isopropylphenyl moiety. This scaffold is structurally analogous to purines, making it a candidate for modulating biological targets such as kinases or receptors.

Eigenschaften

IUPAC Name

4-methylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-11(2)12-4-6-13(7-5-12)14-10-15-16(20-3)17-8-9-19(15)18-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAIIQOCEWGIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a pyrazolo derivative that has garnered attention for its potential biological activities, particularly in cancer research. Its unique structure, featuring a pyrazolo core and various substituents, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of 4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This structure includes:

  • A methylsulfanyl group, which enhances nucleophilic reactivity.
  • An isopropyl-substituted phenyl group that may influence hydrophobic interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds, including 4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine, exhibit promising anticancer activity. Research has demonstrated the following:

  • Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Notably, it appears to act through the inhibition of specific kinases involved in cell signaling pathways crucial for cancer progression.
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to inhibit kinase activity. Kinases play a vital role in cell signaling related to growth and survival; thus, their inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Ongoing SAR studies aim to identify how modifications to the structure affect biological activity. These studies are critical for developing more potent and selective anticancer agents based on the pyrazolo framework. Understanding the relationship between structure and activity can guide future synthesis efforts and therapeutic applications.

Study 1: In Vitro Analysis

A study conducted on the compound's effects on DLD-1 and HT-29 colorectal cancer cell lines revealed significant antiproliferative effects. The IC50 values for these cell lines were notably low, indicating strong activity:

CompoundIC50 (DLD-1)IC50 (HT-29)
4-(Methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine0.39 µM0.15 µM

The study confirmed that exposure led to apoptosis via caspase activation pathways, specifically caspase-8, which is critical in extrinsic apoptotic signaling .

Study 2: Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique efficacy of 4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine against certain cancer types. For instance:

Compound NameStructureUnique Features
4-(Methylthio)-2-(p-tolyl)pyrazolo[1,5-a]pyrazineStructureExhibits anti-inflammatory activity
3-(Isopropyl)-4-(methylthio)pyrazolo[1,5-a]pyrimidineStructureKnown kinase inhibitor

These comparisons illustrate the potential for designing new derivatives with enhanced properties based on structural modifications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Parameters of Pyrazolo[1,5-a]Pyrazine Derivatives

Compound Name Substituents (Position) Molecular Weight logP Polar Surface Area (Ų)
4-(Benzylsulfanyl)-2-(2-methylphenyl) 4: Benzylsulfanyl, 2: 2-MePh 331.44 4.23 19.75
2-(4-Ethoxyphenyl)-4-(isobutylsulfanyl) 4: Isobutylsulfanyl, 2: 4-EtOPh 327.45 4.55 27.14
4-(3-Fluorobenzylsulfanyl)-2-(4-MeOPh) 4: 3-Fluorobenzylsulfanyl, 2: 4-MeOPh 365.43 Not reported 19.75 (estimated)
Target Compound 4: Methylsulfanyl, 2: 4-$i$-PrPh ~350 (estimated) ~4.5 (estimated) ~20 (estimated)

Key Observations:

  • Lipophilicity (logP): The target compound’s methylsulfanyl group is less lipophilic than benzyl or isobutylsulfanyl groups in analogs , but the 4-isopropylphenyl substituent compensates by increasing hydrophobicity.
  • Polar Surface Area (PSA): Lower PSA (~20 Ų) compared to ethoxy-substituted derivatives (27.14 Ų) suggests improved membrane permeability.

Electronic and Steric Considerations

  • Methylsulfanyl vs.
  • 4-Isopropylphenyl vs. Methoxy/Ethoxy Substituents: The isopropyl group lacks electron-donating effects (cf. methoxy ), which may alter electronic interactions with targets.

Q & A

Q. Basic (Structural Analysis)

  • NMR Spectroscopy : Assign signals for the methylsulfanyl group (δ ~2.5 ppm for S-CH3) and isopropyl protons (δ ~1.3 ppm for CH(CH3)2) . The pyrazolo[1,5-a]pyrazine core shows distinct aromatic proton splitting (e.g., δ 8.2–8.6 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazine ring and substituents to confirm spatial orientation. For example, a 45–60° angle between the isopropylphenyl group and the core indicates steric hindrance .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 352.12) and isotopic patterns .

What experimental designs are recommended for evaluating the compound’s biological activity in cancer cell lines?

Q. Advanced (Biological Assay Design)

  • Cell Line Selection : Prioritize lines with overexpression of target proteins (e.g., kinases or GPCRs) based on structural analogs .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using cisplatin or doxorubicin as positive controls .
  • Mechanistic Studies :
    • Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).
    • Use fluorescence-based assays (e.g., Annexin V/PI staining) to quantify cell death .
  • Data Validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) .

How can contradictory data on the compound’s biological targets be resolved?

Q. Advanced (Data Contradiction Analysis)

  • Target Deconvolution :
    • Use proteome-wide affinity chromatography to identify binding partners .
    • Validate via siRNA knockdown; a ≥50% reduction in target protein should correlate with loss of compound efficacy .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
  • Structural Modeling : Compare binding poses (e.g., via AutoDock Vina) to explain selectivity differences between analogs .

What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Q. Advanced (Computational Modeling)

  • ADME Prediction :
    • Use SwissADME to estimate logP (~3.2) and solubility (<10 µM in aqueous buffers), indicating potential bioavailability issues .
    • Predict metabolic stability via cytochrome P450 interaction maps (e.g., CYP3A4 oxidation sites) .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., with GROMACS) using a lipid bilayer model .
  • QSAR Models : Train models on pyrazolo[1,5-a]pyrazine analogs to correlate substituents (e.g., methylsulfanyl) with IC50 values .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced (Stability Profiling)

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C suggests solid-state stability) .
  • Solution Stability : Monitor degradation in PBS (pH 7.4) and DMSO via HPLC over 72 hours; >90% purity at 24 hours is acceptable .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation rates; use amber vials if half-life <6 hours .

What strategies are effective for structure-activity relationship (SAR) studies to optimize this compound’s potency?

Q. Advanced (SAR Optimization)

  • Substituent Variation :
    • Replace methylsulfanyl with sulfonyl or sulfonamide to modulate electron-withdrawing effects .
    • Test isopropylphenyl against bulkier groups (e.g., naphthyl) to enhance hydrophobic interactions .
  • Bioisosteric Replacement : Substitute pyrazolo[1,5-a]pyrazine with pyrazolo[1,5-a]pyrimidine to improve solubility .
  • Activity Cliffs : Identify abrupt potency changes (e.g., 10-fold IC50 shift) when altering substituent positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.